1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
Overview
Description
Cyclopentanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone is a complex organic compound that features a cyclopentanone core linked to a triazole ring via a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE typically involves the reaction of cyclopentanone with 5-(allylthio)-4H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The allylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Cyclopentanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE involves its interaction with specific molecular targets. The hydrazone linkage can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The triazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone
- Cyclopentanone [5-(methylthio)-4H-1,2,4-triazol-3-yl]hydrazone
Uniqueness
Cyclopentanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone is unique due to the presence of the allylthio group, which can undergo specific chemical reactions not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive molecules.
Properties
IUPAC Name |
N-(cyclopentylideneamino)-3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S/c1-2-7-16-10-11-9(14-15-10)13-12-8-5-3-4-6-8/h2H,1,3-7H2,(H2,11,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHUHUXWMKXYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=N1)NN=C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.